molecular formula C24H21N3O5 B12184184 1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12184184
M. Wt: 431.4 g/mol
InChI Key: IHHNWXSPXQLXMC-UHFFFAOYSA-N
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Description

1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Pyridine Moiety: This step might involve a coupling reaction, such as Suzuki or Heck coupling, to attach the pyridine ring to the isoquinoline core.

    Functionalization of the Phenyl Ring: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution or other suitable methods.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions, where a carboxylic acid or its derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-oxo-N-(pyridin-4-yl)-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide
  • 1-oxo-N-(pyridin-4-yl)-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

1-oxo-N-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the trimethoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

1-oxo-N-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)27-14-19(17-6-4-5-7-18(17)24(27)29)23(28)26-15-8-10-25-11-9-15/h4-14H,1-3H3,(H,25,26,28)

InChI Key

IHHNWXSPXQLXMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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